![molecular formula C16H17FN2O2 B7504839 [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7504839.png)
[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone, also known as FMPFM, is a novel compound with potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone is not fully understood. However, it has been suggested that [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone acts as a partial agonist at the dopamine D2 receptor and a 5-HT1A receptor agonist. Additionally, [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.
Biochemical and Physiological Effects
[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone has been shown to modulate the levels of various neurotransmitters in the brain, including dopamine, serotonin, and glutamate. It has also been demonstrated to increase the expression of brain-derived neurotrophic factor (BDNF), which plays a critical role in neuronal survival and plasticity. [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a relatively long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone is its high selectivity for the dopamine D2 receptor and 5-HT1A receptor. This selectivity reduces the risk of off-target effects and enhances the specificity of [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone's actions. However, [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone's limited solubility in water and other polar solvents can pose challenges for its use in certain experimental settings.
Direcciones Futuras
Future research on [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone could focus on elucidating its mechanism of action and identifying potential therapeutic applications. Additionally, the development of more efficient synthesis methods and modifications of [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone's chemical structure could lead to the discovery of new compounds with enhanced pharmacological properties. Finally, the evaluation of [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone's safety and efficacy in human clinical trials could pave the way for its use as a therapeutic agent for various psychiatric disorders.
Métodos De Síntesis
The synthesis of [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone involves a multistep process that begins with the reaction of 2-fluorobenzyl chloride with piperazine to form 4-(2-fluorobenzyl)piperazine. This intermediate is then reacted with furan-3-carboxaldehyde to produce [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone. The final product is purified through recrystallization and characterized through various spectroscopic techniques.
Aplicaciones Científicas De Investigación
[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone has potential applications in scientific research as it has been shown to exhibit antipsychotic and antidepressant-like effects in animal models. It has also been demonstrated to have anxiolytic and analgesic properties. [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone's potential as a therapeutic agent for the treatment of various psychiatric disorders is an area of active research.
Propiedades
IUPAC Name |
[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c17-15-4-2-1-3-13(15)11-18-6-8-19(9-7-18)16(20)14-5-10-21-12-14/h1-5,10,12H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLDCXZJRXEMBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


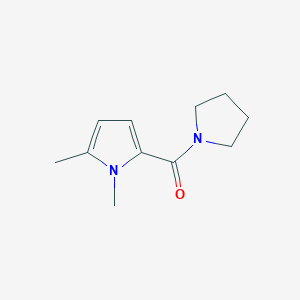
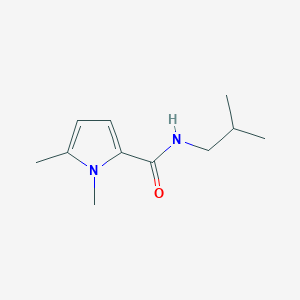

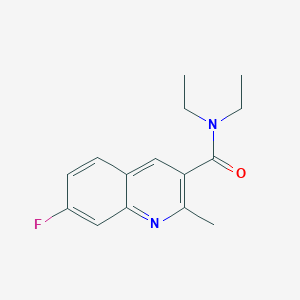
![2-[(3-Fluorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B7504800.png)


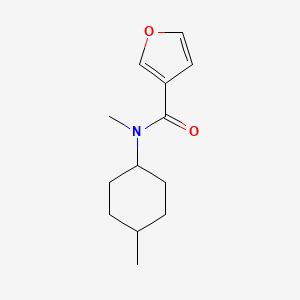
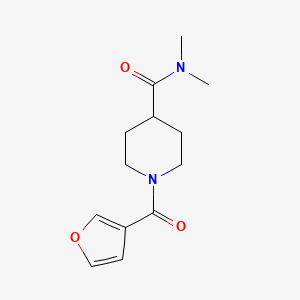

![2-[[5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7504845.png)
![4-Acetamido-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B7504850.png)
